Increased Steric Bulk and Electron Density at C6 Relative to 2-Chloropyridine-4-carbonyl chloride
The methoxy group at C6 of the target compound introduces both steric hindrance and electron donation not present in the simpler analog 2-chloropyridine-4-carbonyl chloride. Computed topological polar surface area (TPSA) for the target compound is 39.2 Ų, compared to ~30 Ų for the unmethoxylated analog, indicating increased polarity and altered membrane permeability potential [1]. The XLogP3-AA value is 2.6, reflecting enhanced lipophilicity relative to 2-chloropyridine-4-carbonyl chloride (estimated XLogP ~1.8), which can influence partitioning in biphasic reaction media or biological compartments [2].
| Evidence Dimension | Computed molecular descriptors (TPSA, XLogP3) |
|---|---|
| Target Compound Data | TPSA = 39.2 Ų; XLogP3-AA = 2.6 |
| Comparator Or Baseline | 2-Chloropyridine-4-carbonyl chloride (TPSA ~30 Ų, XLogP ~1.8, estimated from analog structures) |
| Quantified Difference | ΔTPSA ≈ +9.2 Ų; ΔXLogP ≈ +0.8 |
| Conditions | In silico prediction using Cactvs and XLogP3 algorithms as implemented in PubChem (2025 release). |
Why This Matters
The higher TPSA and lipophilicity differentiate the compound's physicochemical profile, which is critical for researchers optimizing late-stage functionalization or predicting ADME properties in medicinal chemistry programs.
- [1] PubChem Compound Summary for CID 2782125. Topological Polar Surface Area: 39.2 Ų. Computed by Cactvs 3.4.8.18. View Source
- [2] PubChem Compound Summary for CID 2782125. XLogP3-AA: 2.6. Computed by XLogP3 3.0. View Source
